Cas no 1012344-09-0 (4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol)

4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol is a heterocyclic compound featuring an imidazopyridazine core with a phenolic and 3-hydroxypropylamino substituent. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both hydroxyl and amino functional groups enhances solubility and provides sites for further derivatization, making it a versatile intermediate in drug discovery. Its imidazopyridazine moiety is known for contributing to strong binding affinity and selectivity in target interactions. The compound’s balanced polarity and moderate molecular weight suggest favorable pharmacokinetic properties, supporting its use in preclinical research and lead optimization studies.
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol structure
1012344-09-0 structure
Product name:4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
CAS No:1012344-09-0
MF:C15H16N4O2
MW:284.313142776489
MDL:MFCD26392215
CID:2142966
PubChem ID:135900102

4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
    • 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
    • CID 135900102
    • Phenol, 4-[6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-
    • MDL: MFCD26392215
    • Inchi: 1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18)
    • InChI Key: KOXVNSVKNGZIHN-UHFFFAOYSA-N
    • SMILES: OCCCNC1C=CC2=NC=C(C3C=CC(=CC=3)O)N2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 323
  • Topological Polar Surface Area: 82.7

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 9.21±0.15(Predicted)

4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-210734-0.5g
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95.0%
0.5g
$613.0 2025-02-20
Enamine
EN300-210734-2.5g
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95.0%
2.5g
$1539.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23506-5G
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95%
5g
¥ 10,197.00 2023-03-17
Enamine
EN300-210734-1.0g
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95.0%
1.0g
$785.0 2025-02-20
Enamine
EN300-210734-10.0g
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95.0%
10.0g
$3376.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23506-100MG
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95%
100MG
¥ 851.00 2023-03-17
Enamine
EN300-210734-0.05g
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95.0%
0.05g
$182.0 2025-02-20
Enamine
EN300-210734-0.1g
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95.0%
0.1g
$272.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23506-250MG
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95%
250MG
¥ 1,359.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23506-1G
4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
1012344-09-0 95%
1g
¥ 3,399.00 2023-03-17

Additional information on 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol

Professional Introduction to Compound with CAS No. 1012344-09-0 and Product Name: 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol

Compound with the CAS number 1012344-09-0 and the product name 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The imidazo[1,2-b]pyridazine core is a well-studied scaffold in medicinal chemistry, known for its versatility in drug design. The presence of a (3-hydroxypropyl)amino group and a phenol moiety further enhances its pharmacological profile, making it a promising candidate for further investigation.

The compound's structure is characterized by a fused heterocyclic system, which is highly conducive to interactions with biological targets. The 6-amino substituent on the imidazo[1,2-b]pyridazine ring is particularly noteworthy, as it can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. This feature has been leveraged in the development of various bioactive molecules targeting neurological and cardiovascular diseases.

Recent studies have highlighted the importance of hydroxypropylamino functional groups in enhancing drug bioavailability and metabolic stability. The incorporation of this moiety in 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol suggests that it may exhibit improved pharmacokinetic properties compared to related compounds lacking such substitutions. This has opened up new avenues for developing more effective and safer therapeutic agents.

In the realm of drug discovery, the phenol group serves as a versatile pharmacophore, capable of engaging multiple biological pathways. The combination of the imidazo[1,2-b]pyridazine core with the phenol moiety in this compound suggests potential applications in treating conditions such as inflammation, cancer, and infectious diseases. The phenolic group can act as a hydrogen bond acceptor or donor, facilitating interactions with enzymes and receptors involved in these diseases.

Current research in medicinal chemistry increasingly focuses on designing molecules that can modulate multiple targets simultaneously. The structure of 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol aligns well with this trend, as its dual functionality allows for simultaneous interaction with different biological sites. This polypharmacicity has been shown to enhance therapeutic efficacy while minimizing side effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to optimize the synthetic pathway. These methods not only improve efficiency but also reduce waste, making the production process more sustainable.

Evaluation of the pharmacological properties of 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease pathways, suggesting potential therapeutic benefits. Additionally, animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good absorption, distribution, metabolism, and excretion (ADME) characteristics.

The development of novel drug candidates like 4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol relies heavily on computational modeling and molecular dynamics simulations to predict binding affinities and interactions with biological targets. These computational tools have become indispensable in modern drug discovery pipelines, allowing researchers to rapidly screen large libraries of compounds and identify promising candidates for further experimental validation.

The future prospects for this compound are bright, with ongoing research aimed at identifying new therapeutic applications and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients in need.

In conclusion,4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol (CAS No. 1012344-09-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its dual functionality makes it a promising candidate for treating various diseases, while its favorable pharmacokinetic properties enhance its clinical potential.

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Amadis Chemical Company Limited
(CAS:1012344-09-0)4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol
A1019974
Purity:99%
Quantity:10g
Price ($):3123.0